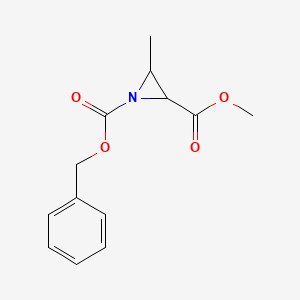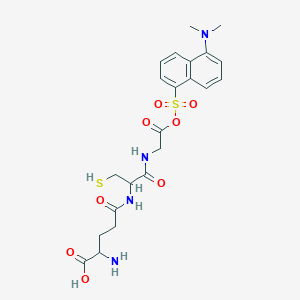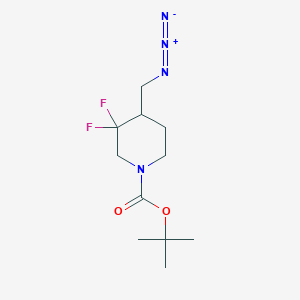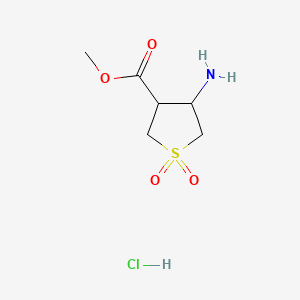
rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, is an organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, which include a thiolane ring and an amino group, making it a valuable subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Rac-methyl (3R,4S)-4-hydroxypyrrolidin-3-yl acetate hydrochloride
- Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride
- Rac-methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride
Uniqueness
Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, stands out due to its unique thiolane ring structure and the presence of both amino and carboxylate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H12ClNO4S |
|---|---|
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
methyl 4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-11-6(8)4-2-12(9,10)3-5(4)7;/h4-5H,2-3,7H2,1H3;1H |
Clave InChI |
LUAUITQJVJXWHL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CS(=O)(=O)CC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)


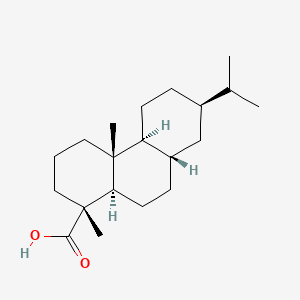
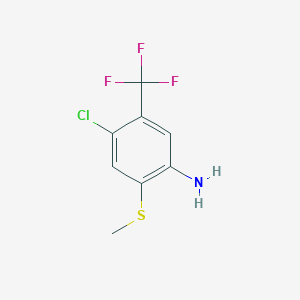
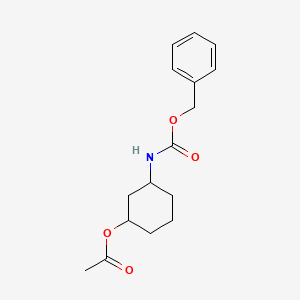
![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)

